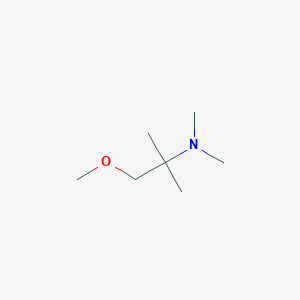
3-(1-benzylpiperidin-4-yl)-N-ethylpropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-benzylpiperidin-4-yl)-N-ethylpropan-1-amine typically involves the reaction of 1-benzylpiperidine with an appropriate alkylating agent. One common method involves the use of N-ethylpropan-1-amine as the alkylating agent. The reaction is usually carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the alkylation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
3-(1-benzylpiperidin-4-yl)-N-ethylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidines.
Aplicaciones Científicas De Investigación
3-(1-benzylpiperidin-4-yl)-N-ethylpropan-1-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with various enzymes and receptors.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs for neurological disorders.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals
Mecanismo De Acción
The mechanism of action of 3-(1-benzylpiperidin-4-yl)-N-ethylpropan-1-amine involves its interaction with specific molecular targets in the body. It is believed to act on neurotransmitter systems, particularly by modulating the activity of certain receptors and enzymes. This modulation can lead to changes in neurotransmitter levels and signaling pathways, which may have therapeutic effects in conditions such as depression or anxiety .
Comparación Con Compuestos Similares
Similar Compounds
- N-(1-benzylpiperidin-4-yl)acetohydrazide
- 3-(1-benzylpiperidin-4-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine
- N-((5-(3-(1-benzylpiperidin-4-yl)propoxy)-1-methyl-1H-indol-2-yl)methyl)prop-2-yn-1-amine
Uniqueness
3-(1-benzylpiperidin-4-yl)-N-ethylpropan-1-amine is unique due to its specific structural features, which confer distinct pharmacological properties. Its benzylpiperidine core is a common motif in medicinal chemistry, providing a scaffold for the development of various therapeutic agents. The presence of the N-ethylpropan-1-amine group further enhances its chemical reactivity and potential biological activity .
Propiedades
Fórmula molecular |
C17H28N2 |
|---|---|
Peso molecular |
260.4 g/mol |
Nombre IUPAC |
3-(1-benzylpiperidin-4-yl)-N-ethylpropan-1-amine |
InChI |
InChI=1S/C17H28N2/c1-2-18-12-6-9-16-10-13-19(14-11-16)15-17-7-4-3-5-8-17/h3-5,7-8,16,18H,2,6,9-15H2,1H3 |
Clave InChI |
SKEUFIGRNWDVQM-UHFFFAOYSA-N |
SMILES canónico |
CCNCCCC1CCN(CC1)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![3-[(1,3-Thiazol-2-ylamino)methylidene]oxolan-2-one](/img/structure/B13969710.png)

![2-Chloro-5,7-dihydrofuro[3,4-D]pyrimidin-4(3H)-one](/img/structure/B13969721.png)
